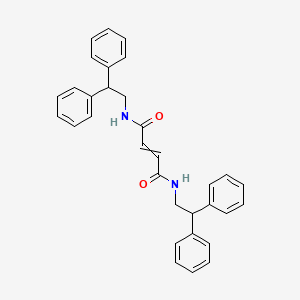![molecular formula C8H8O3 B14237701 2H-2,5-Propanofuro[2,3-d][1,3]dioxole CAS No. 229979-74-2](/img/structure/B14237701.png)
2H-2,5-Propanofuro[2,3-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-2,5-Propanofuro[2,3-d][1,3]dioxole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan ring and a dioxole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2,5-Propanofuro[2,3-d][1,3]dioxole typically involves multi-step organic reactions. One common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-2,5-Propanofuro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atoms in the dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-2,5-Propanofuro[2,3-d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials due to its stable ring structure.
Mechanism of Action
The mechanism of action of 2H-2,5-Propanofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: Shares a similar dioxole ring but differs in the fused aromatic ring structure.
1,3-Dioxolane: Contains a dioxolane ring but lacks the furan component.
Uniqueness
2H-2,5-Propanofuro[2,3-d][1,3]dioxole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial .
Properties
CAS No. |
229979-74-2 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,8,10-trioxatricyclo[5.2.1.13,9]undeca-1(9),3(11)-diene |
InChI |
InChI=1S/C8H8O3/c1-2-5-4-6-8(9-5)11-7(3-1)10-6/h4,7H,1-3H2 |
InChI Key |
KIYURWAFXUALEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2OC3=C(O2)OC(=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


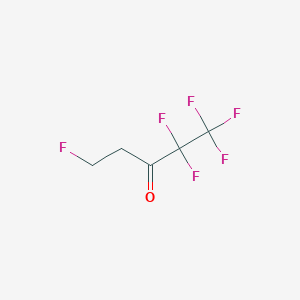
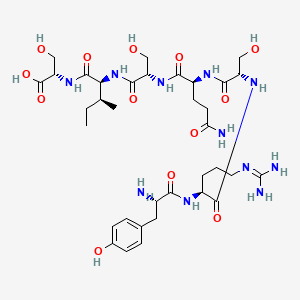
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
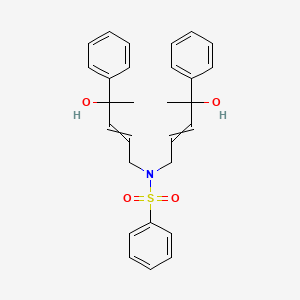

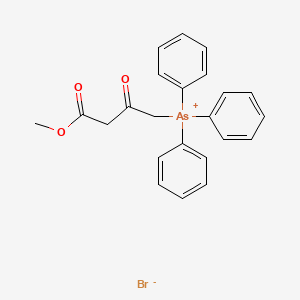
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
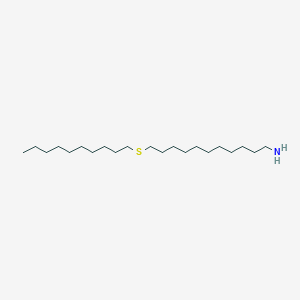

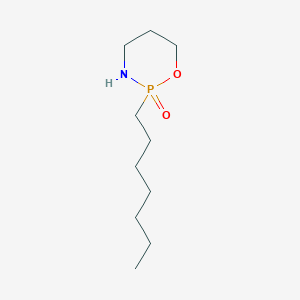
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
